2-(5-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine
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Overview
Description
- It is a key intermediate in the synthesis of dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor used for the treatment of type 2 diabetes .
- Dapagliflozin is the first SGLT2 inhibitor approved for improving blood glucose control in adults with type 2 diabetes, making it an important option in diabetes management.
2-(5-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
- The synthetic route to prepare 2-(5-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine involves several steps.
- One common method starts with the reaction of 5-bromo-2-chlorobenzaldehyde with ethyl acetate to form the intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone .
- This intermediate is then further transformed to the desired compound through subsequent reactions .
Chemical Reactions Analysis
- Common reagents include reducing agents (such as sodium borohydride ), halogenating agents (such as bromine ), and base-catalyzed reactions.
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: can undergo various reactions, including:
Scientific Research Applications
Dapagliflozin: , derived from this intermediate, has several applications:
Mechanism of Action
- Dapagliflozin inhibits SGLT2 in the renal proximal tubules, reducing glucose reabsorption.
- This mechanism increases urinary glucose excretion, lowering blood glucose levels.
- Molecular targets include SGLT2 transporters, and the pathway involves renal glucose handling.
Comparison with Similar Compounds
- Dapagliflozin stands out due to its unique mechanism of action and cardiovascular benefits.
- Similar compounds include other SGLT2 inhibitors like canagliflozin and empagliflozin .
Properties
Molecular Formula |
C8H7BrClF2N |
---|---|
Molecular Weight |
270.50 g/mol |
IUPAC Name |
2-(5-bromo-2-chlorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7BrClF2N/c9-5-1-2-7(10)6(3-5)8(11,12)4-13/h1-3H,4,13H2 |
InChI Key |
YQINCCIHCBWLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CN)(F)F)Cl |
Origin of Product |
United States |
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